
3-Bromo-2-(2,2-difluoroethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(2,2-difluoroethoxy)aniline: is an organic compound with the molecular formula C8H8BrF2NO. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the third position and a 2,2-difluoroethoxy group at the second position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(2,2-difluoroethoxy)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available aniline derivatives.
Bromination: The aniline derivative is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the desired position.
Etherification: The brominated intermediate is then reacted with 2,2-difluoroethanol in the presence of a base such as potassium carbonate or sodium hydride to form the 2,2-difluoroethoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Using large-scale bromination reactors to ensure efficient and controlled introduction of the bromine atom.
Continuous Etherification: Employing continuous flow reactors for the etherification step to enhance yield and purity.
Purification: Utilizing techniques such as recrystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(2,2-difluoroethoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding aniline derivative without the bromine atom.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Products include various substituted anilines depending on the nucleophile used.
Oxidation: Products include nitrosoaniline or nitroaniline derivatives.
Reduction: Products include the dehalogenated aniline derivative.
Scientific Research Applications
Chemistry
In chemistry, 3-Bromo-2-(2,2-difluoroethoxy)aniline is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and materials science.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features allow it to be used in the design of enzyme inhibitors or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science and surface coatings.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(2,2-difluoroethoxy)aniline involves its interaction with molecular targets such as enzymes or receptors. The bromine and difluoroethoxy groups can enhance binding affinity and specificity towards these targets. The compound may act as an inhibitor or modulator of enzymatic activity, affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-(difluoromethoxy)aniline
- 2-Bromo-3,5-bis(trifluoromethyl)aniline
- 3-Bromo-2,4-difluoroaniline
- 3-Bromo-2-(trifluoromethyl)aniline
Uniqueness
Compared to similar compounds, 3-Bromo-2-(2,2-difluoroethoxy)aniline is unique due to the presence of the 2,2-difluoroethoxy group. This group imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets. The combination of bromine and difluoroethoxy substituents makes it a versatile intermediate in synthetic chemistry and a valuable tool in scientific research.
Properties
Molecular Formula |
C8H8BrF2NO |
|---|---|
Molecular Weight |
252.06 g/mol |
IUPAC Name |
3-bromo-2-(2,2-difluoroethoxy)aniline |
InChI |
InChI=1S/C8H8BrF2NO/c9-5-2-1-3-6(12)8(5)13-4-7(10)11/h1-3,7H,4,12H2 |
InChI Key |
BABRXIUJMVVJIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OCC(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Aminospiro[2.3]hexane-1-carboxamide](/img/structure/B13271822.png)
![5-Bromo-3-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13271829.png)
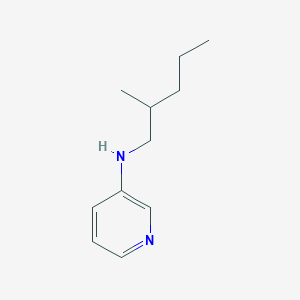
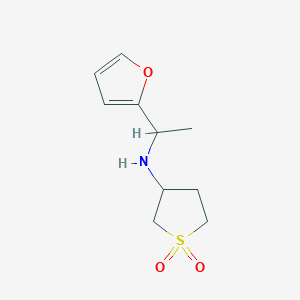
![2-Bromo-6-{[(3-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13271839.png)

![2-[(Methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13271844.png)
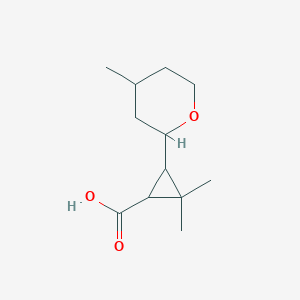
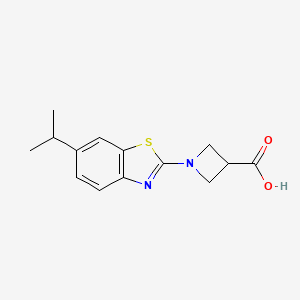
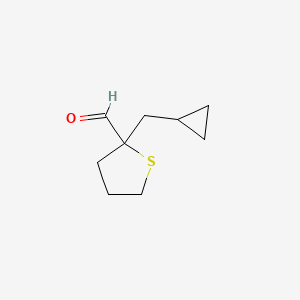
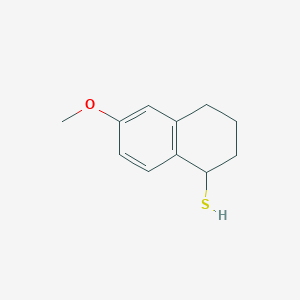
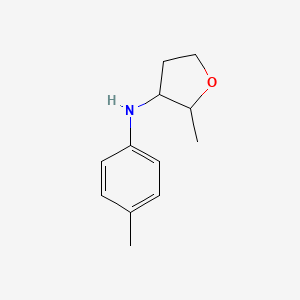

![4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine](/img/structure/B13271898.png)
